1-(2-cyclopentylacetyl)-N-methylindoline-2-carboxamide
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Overview
Description
1-(2-cyclopentylacetyl)-N-methylindoline-2-carboxamide is an organic compound with a complex structure that includes a cyclopentyl group, an indoline ring, and a carboxamide functional group
Preparation Methods
The synthesis of 1-(2-cyclopentylacetyl)-N-methylindoline-2-carboxamide involves multiple steps. One common method starts with the preparation of cyclopentylacetyl chloride, which is then reacted with N-methylindoline-2-carboxamide under controlled conditions to form the desired compound. The reaction typically requires an inert atmosphere and a suitable solvent to ensure high yield and purity .
Chemical Reactions Analysis
1-(2-cyclopentylacetyl)-N-methylindoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of different derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-cyclopentylacetyl)-N-methylindoline-2-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 1-(2-cyclopentylacetyl)-N-methylindoline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
1-(2-cyclopentylacetyl)-N-methylindoline-2-carboxamide can be compared with other similar compounds, such as:
Cyclopentylacetyl chloride: A precursor in the synthesis of the target compound.
N-methylindoline-2-carboxamide: Another precursor used in the synthesis.
Cyclopentylamine: A related compound with similar structural features.
Properties
IUPAC Name |
1-(2-cyclopentylacetyl)-N-methyl-2,3-dihydroindole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-18-17(21)15-11-13-8-4-5-9-14(13)19(15)16(20)10-12-6-2-3-7-12/h4-5,8-9,12,15H,2-3,6-7,10-11H2,1H3,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZIXWRZMUKHGC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC2=CC=CC=C2N1C(=O)CC3CCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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